![molecular formula C20H23FN2O2 B2917355 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379989-06-5](/img/structure/B2917355.png)
2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学研究应用
The compound 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone involves the inhibition of various enzymes and receptors in the body. It has been found to exhibit significant activity against acetylcholinesterase, which is an enzyme that plays a crucial role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The compound 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been found to exhibit various biochemical and physiological effects in the body. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
The compound 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant activity against various diseases, making it an ideal candidate for drug development. However, one of the limitations is that it requires extensive purification techniques, making it challenging to synthesize on a large scale.
未来方向
There are several future directions for the compound 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One of the future directions is to investigate its potential applications in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Another future direction is to develop novel synthesis methods that can produce the compound on a large scale efficiently. Additionally, further research is needed to investigate its potential side effects and toxicity in the body.
Conclusion:
In conclusion, the compound 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to investigate its potential applications in the treatment of various diseases and to develop novel synthesis methods that can produce the compound on a large scale efficiently.
合成方法
The synthesis of 2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone involves the reaction of 4-fluorobenzaldehyde with 3-(2-methylpyridin-4-yl)oxymethylpiperidine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
2-(4-fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-11-19(8-9-22-15)25-14-17-3-2-10-23(13-17)20(24)12-16-4-6-18(21)7-5-16/h4-9,11,17H,2-3,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDDTCRAXXZOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

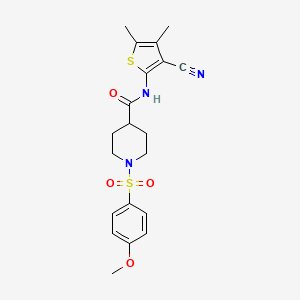

![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)
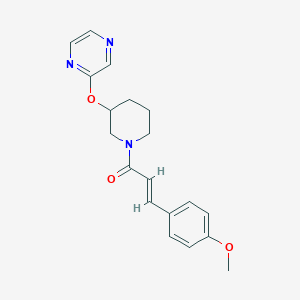

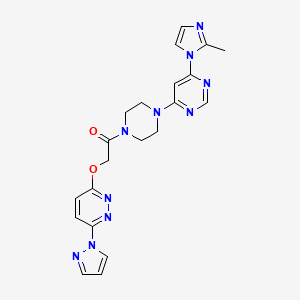

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)
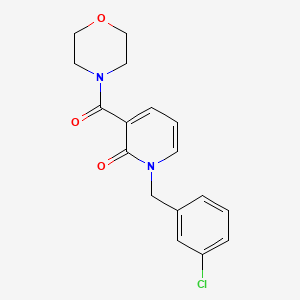
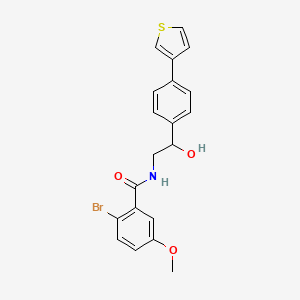
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2917292.png)